3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
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Overview
Description
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring with a thiophene substituent at the 4-position and two methyl groups at the 3-position
Mechanism of Action
Target of Action
Azetidin-2-one derivatives are known to target transpeptidase enzymes, which are essential for bacterial cell-wall synthesis .
Mode of Action
It is known that azetidin-2-one derivatives interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
The inhibition of transpeptidase enzymes by azetidin-2-one derivatives disrupts the synthesis of bacterial cell walls, affecting the survival and proliferation of bacteria .
Result of Action
The inhibition of bacterial cell wall synthesis by azetidin-2-one derivatives can lead to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenylacetic acid with isobutyryl chloride in the presence of a base such as triethylamine to form the corresponding acyl chloride. This intermediate is then subjected to cyclization using a suitable reagent like sodium hydride to yield the desired azetidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the azetidinone ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-phenylazetidin-2-one: Similar structure but with a phenyl group instead of a thiophene ring.
3,3-Dimethyl-4-(furan-2-yl)azetidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
3,3-Dimethyl-4-(pyridin-2-yl)azetidin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one imparts unique electronic and steric properties, making it distinct from its analogs with different heterocyclic rings
Properties
IUPAC Name |
3,3-dimethyl-4-thiophen-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNENNOKFMPWWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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